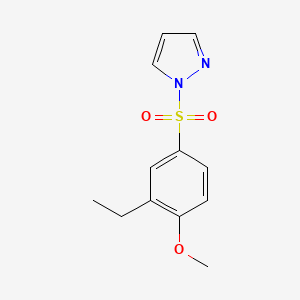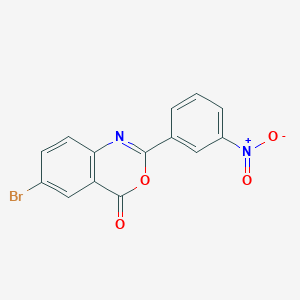
1-Phenyl-2-(quinazolin-4-ylthio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-320165 ist eine chemische Verbindung, die aufgrund ihrer einzigartigen Eigenschaften und potenziellen Anwendungen im wissenschaftlichen Forschungsbereich Interesse geweckt hat. Es handelt sich um ein synthetisches Molekül, das für spezifische Interaktionen innerhalb biologischer Systeme konzipiert ist und somit ein wertvolles Werkzeug in verschiedenen Forschungsbereichen darstellt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von WAY-320165 umfasst mehrere Schritte, die jeweils präzise Reaktionsbedingungen erfordern, um das gewünschte Produkt zu erhalten. Der Prozess beginnt typischerweise mit der Auswahl geeigneter Ausgangsstoffe, die eine Reihe von chemischen Reaktionen durchlaufen, darunter Kondensation, Cyclisierung und Modifikationen von funktionellen Gruppen. Jeder Schritt wird sorgfältig überwacht, um die Integrität der Verbindung zu erhalten und hohe Ausbeuten zu erzielen.
Industrielle Produktionsverfahren
In einem industriellen Umfeld wird die Produktion von WAY-320165 unter Verwendung optimierter Synthesewege im großen Maßstab durchgeführt. Dies beinhaltet die Verwendung von großvolumigen Reaktoren, kontrollierten Temperatur- und Druckbedingungen sowie die kontinuierliche Überwachung von Reaktionsparametern. Ziel ist es, die Verbindung in großen Mengen zu produzieren, wobei gleichzeitig hohe Reinheit und Konsistenz gewährleistet werden.
Analyse Chemischer Reaktionen
Reaktionstypen
WAY-320165 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Die Verbindung kann unter Verwendung von Mitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid reduziert werden, was zur Addition von Wasserstoff oder zur Entfernung von Sauerstoff führt.
Substitution: WAY-320165 kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.
Häufige Reagenzien und Bedingungen
Die Reaktionen mit WAY-320165 erfordern typischerweise spezifische Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogene in Gegenwart eines Katalysators oder Nukleophile in einem polaren Lösungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu vollständig gesättigten Verbindungen führen kann.
Wissenschaftliche Forschungsanwendungen
WAY-320165 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.
Biologie: Die Verbindung wird auf ihre Interaktionen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren untersucht.
Medizin: WAY-320165 wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich seiner Rolle als Medikamentenkandidat für verschiedene Krankheiten.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Katalysator in chemischen Prozessen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von WAY-320165 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen innerhalb biologischer Systeme. Es bindet an Rezeptoren oder Enzyme, moduliert deren Aktivität und löst eine Kaskade von biochemischen Ereignissen aus. Zu den beteiligten Wegen können Signaltransduktion, Genexpression und Stoffwechselregulation gehören. Das Verständnis dieser Interaktionen trägt dazu bei, die Wirkungen der Verbindung und ihre potenziellen therapeutischen Anwendungen zu erforschen.
Wirkmechanismus
The mechanism of action of WAY-320165 involves its interaction with specific molecular targets within biological systems. It binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation. Understanding these interactions helps in elucidating the compound’s effects and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
WAY-320165 kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben:
WAY-320165 zeichnet sich durch seine spezifische molekulare Struktur und die einzigartigen Interaktionen aus, die er innerhalb biologischer Systeme zeigt
Eigenschaften
IUPAC Name |
1-phenyl-2-quinazolin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c19-15(12-6-2-1-3-7-12)10-20-16-13-8-4-5-9-14(13)17-11-18-16/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEPUPXYQONQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352295 |
Source


|
| Record name | Ethanone, 1-phenyl-2-(4-quinazolinylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31737-18-5 |
Source


|
| Record name | Ethanone, 1-phenyl-2-(4-quinazolinylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5542598.png)

![1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5542614.png)

![3-[5-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5542630.png)
![3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5542638.png)
![4-methoxy-N-[(E)-(3-phenylphenyl)methylideneamino]benzamide](/img/structure/B5542645.png)


![N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-3-nitrobenzohydrazide](/img/structure/B5542672.png)

![2-methoxy-5-[(4-methylpyridin-2-yl)sulfamoyl]-N-phenylbenzamide](/img/structure/B5542687.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5542698.png)
